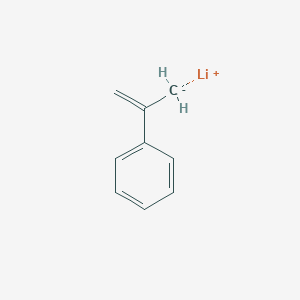

lithium;prop-1-en-2-ylbenzene

Description

Structure

3D Structure of Parent

Properties

CAS No. |

63226-59-5 |

|---|---|

Molecular Formula |

C9H9Li |

Molecular Weight |

124.1 g/mol |

IUPAC Name |

lithium;prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h3-7H,1-2H2;/q-1;+1 |

InChI Key |

VMJGNZKHGQZLSG-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-]C(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Structural Elucidation and Aggregation Phenomena of Lithium;prop 1 En 2 Ylbenzene

Characterization of Solution-Phase Aggregation States via Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural determination of organolithium aggregates in solution. nih.gov By utilizing various NMR-active nuclei, particularly ⁶Li, ⁷Li, and ¹³C, detailed insights into the size of aggregates, the nature of the carbon-lithium bond, and the dynamic processes occurring in solution can be obtained. nih.gov

Multinuclear NMR provides a direct probe into the local chemical environment of the atoms within an organolithium aggregate. Different aggregation states (e.g., monomer, dimer, tetramer) typically exhibit distinct chemical shifts, allowing for their identification and quantification in solution. nih.gov

⁶Li and ⁷Li NMR: Both lithium isotopes are NMR-active, but ⁶Li is often preferred despite its lower natural abundance due to its smaller nuclear quadrupole moment, which results in sharper resonance signals. The chemical shift of lithium is highly sensitive to its coordination environment and aggregation state. For example, in studies of phenyllithium (B1222949), a structurally analogous aryllithium compound, distinct signals are observed for different aggregates, with monomers generally appearing at a different chemical shift than dimers or tetramers. wisc.edu

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbanionic center. The chemical shift of the carbon atom directly bonded to lithium is significantly affected by the aggregation state. In many organolithium compounds, lower aggregation states (monomers and dimers) result in a more shielded (upfield) signal for the lithiated carbon compared to higher aggregates.

While specific NMR data for lithium;prop-1-en-2-ylbenzene is not extensively documented, the principles can be illustrated with data from the well-studied phenyllithium system in different solvent environments.

| Compound | Solvent/Ligand | Aggregate | Isotope | Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Phenyllithium | Diethyl Ether | Tetramer | ⁶Li | ~1.90 |

| Phenyllithium | Diethyl Ether | Dimer | ⁶Li | ~1.75 |

| Phenyllithium | THF | Dimer | ⁶Li | ~1.65 |

| Phenyllithium | THF | Monomer | ⁶Li | ~0.90 |

| (PhLi)₂·(TMEDA)₁ | Ether/TMEDA | Dimer | ¹³C (ortho) | 145.1 |

| (PhLi)₂·(TMEDA)₂ | Ether/TMEDA | Dimer | ¹³C (ortho) | 145.3 |

This table presents representative NMR data for phenyllithium aggregates to illustrate the effect of aggregation and solvation on chemical shifts. Data adapted from studies on phenyllithium systems. wisc.edu

Diffusion-Ordered NMR Spectroscopy (DOSY) is a non-invasive technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. nih.govnih.gov Since larger molecules diffuse more slowly in solution than smaller ones, DOSY provides a powerful method for distinguishing between different organolithium aggregates (monomers, dimers, tetramers), which vary significantly in size and formula weight. nih.govsemanticscholar.org

The technique generates a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. nih.gov All signals belonging to a single species will align horizontally at the same diffusion coefficient. This method has been successfully applied to characterize the aggregation of various organolithium reagents, such as n-butyllithium, which exists as an equilibrium of dimeric and tetrameric aggregates in THF. nih.govsemanticscholar.org The larger tetramer exhibits a smaller diffusion coefficient compared to the dimer. By correlating the diffusion coefficient with the formula weight of known internal standards, the aggregation number of unknown species can be determined. nih.gov

| Species | Relative Size | Expected Relative Diffusion Coefficient (D) |

|---|---|---|

| Monomer (Solvated) | Smallest | Largest |

| Dimer (Solvated) | Intermediate | Intermediate |

| Tetramer (Solvated) | Largest | Smallest |

This table illustrates the expected trend in diffusion coefficients for different aggregation states of an organolithium compound as would be measured by DOSY.

Scalar (J) coupling between adjacent NMR-active nuclei provides direct evidence of through-bond connectivity. The observation of ¹J(¹³C-⁶Li) or ¹J(¹³C-⁷Li) coupling is unambiguous proof of a covalent C-Li bond. The multiplicity of the carbon signal is determined by the number of attached lithium atoms, following the 2nI+1 rule, where n is the number of equivalent lithium nuclei and I is the nuclear spin (I=1 for ⁶Li). For a carbanion coupled to a single ⁶Li nucleus, the ¹³C signal appears as a 1:1:1 triplet.

These coupling constants are often difficult to observe due to rapid intermolecular exchange processes, where the lithium cations move between different carbanionic centers. This chemical exchange can occur at a rate that is fast on the NMR timescale, leading to the observation of only a single, averaged signal for different aggregates and the loss of coupling information. Low-temperature NMR studies are often required to slow these dynamic exchanges sufficiently to resolve individual species and observe C-Li coupling. scielo.br

Solid-State Structural Analysis (X-ray Diffraction) of Related Organolithium Aggregates

For instance, vinyllithium, the parent compound of vinyl organolithiums, has been crystallized from THF as a tetrameric cubane-type cluster with the formula [LiC₂H₃(THF)]₄. wikipedia.org In this structure, the four lithium atoms and the four lithiated carbon atoms occupy the alternating vertices of a distorted cube. Each lithium atom is also coordinated to one molecule of THF. This tetrameric cubane (B1203433) is a common structural motif for many organolithium compounds in the solid state. Similarly, phenyllithium can crystallize as an ether-solvated tetramer or a TMEDA-solvated dimer. These structures confirm the strong tendency of organolithium reagents to form aggregates through multi-center bonding.

Influence of Solvent Systems and Ligands (e.g., Tetrahydrofuran (B95107), Ethers, Tetramethylethylenediamine) on Aggregation and Reactivity

The choice of solvent or the addition of coordinating Lewis bases (ligands) has a profound effect on the aggregation state and, consequently, the reactivity of organolithium reagents. uniurb.itmdpi.com Non-coordinating hydrocarbon solvents favor the formation of large, stable aggregates. In contrast, Lewis basic solvents and ligands coordinate to the lithium centers, breaking down the aggregates into smaller, more reactive species.

Ethereal Solvents (Tetrahydrofuran, Diethyl Ether): Solvents like diethyl ether and tetrahydrofuran (THF) are Lewis bases that solvate the lithium cations. THF is a stronger Lewis base than diethyl ether and is more effective at deaggregation. For example, phenyllithium exists as a mixture of tetramers and dimers in diethyl ether, but primarily as dimers and monomers in THF. wisc.edu It is expected that this compound would exhibit similar behavior, with THF favoring lower aggregation states compared to less coordinating ethers.

Amine Ligands (Tetramethylethylenediamine - TMEDA): Chelating diamines like TMEDA are powerful ligands that can significantly alter organolithium aggregation. TMEDA often breaks down tetramers and higher aggregates to form stable, solvated dimers. wisc.edu In some cases, TMEDA can even promote the formation of monomers. researchgate.net This deaggregation leads to a dramatic increase in the reactivity of the organolithium reagent.

The nucleophilicity and basicity of an organolithium compound are directly tied to its aggregation state. nih.govresearchgate.net In large aggregates like tetramers, the carbanionic centers are sequestered within the core of the cluster, making them sterically hindered and less available for reaction. The lithium cations are also strongly coordinated within the aggregate framework.

When a coordinating solvent like THF or a ligand like TMEDA breaks down these aggregates into dimers or monomers, several changes occur:

Increased Availability of the Carbanion: The carbanionic carbon becomes more sterically accessible to electrophiles.

Increased Charge Separation: Solvation of the lithium cation by the Lewis base weakens the C-Li interaction, increasing the ionic character of the bond and the effective negative charge on the carbon atom.

These effects lead to a significant increase in both the nucleophilicity (rate of attack on electrophilic carbons) and basicity (rate of proton abstraction) of the organolithium reagent. uniurb.it Therefore, reactions involving this compound are expected to be much faster and more efficient in strongly coordinating solvents like THF, or in the presence of additives like TMEDA, compared to reactions in hydrocarbon solvents. researchgate.net

Chiral Ligand Coordination and Enantioselectivity Control in Organolithium Systems

The precise control of stereochemistry in chemical reactions is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. In the realm of organolithium chemistry, the use of chiral ligands to induce enantioselectivity in reactions involving carbanionic species is a powerful and extensively studied strategy. While direct and detailed research specifically on the chiral ligand coordination and enantioselectivity control of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining closely related and well-studied organolithium systems. This section will, therefore, draw upon established principles and detailed research findings from analogous vinylaromatic and other organolithium compounds to elucidate the key factors governing chiral ligand coordination and the subsequent control of enantioselectivity.

The fundamental principle underlying enantioselective transformations with organolithium reagents is the formation of diastereomeric complexes upon the coordination of a chiral ligand to the lithium cation. This interaction creates a chiral environment around the reactive carbanion, leading to a differentiation in the activation energies for the pathways leading to the two possible enantiomeric products. The structure of these complexes, including their aggregation state and the specific coordination geometry, is paramount in determining the level and sense of asymmetric induction.

Chiral lithium amides represent a prominent class of ligands utilized for enantioselective deprotonation and subsequent functionalization reactions. nih.govresearchgate.netrsc.org The structural arrangements of these chiral lithium amides, both alone and in mixed complexes with other organolithium species, have been a subject of intense investigation to better understand and predict their behavior in asymmetric synthesis. nih.gov Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in characterizing the solution-state structures of these complexes. nih.gov

For instance, studies on mixed aggregates formed between chiral lithium amides and n-butyllithium have revealed a direct correlation between the solution structure and the observed enantioselectivity in reactions such as the alkylation of aldehydes. nih.govnih.gov These investigations have shown that the stoichiometry of the complex, the nature of the solvent, and the specific structure of the chiral amide all play a crucial role in defining the catalytically active species. nih.govnih.gov It is reasonable to infer that similar principles of mixed aggregate formation and solvent effects would govern the behavior of this compound in the presence of chiral lithium amides.

Another widely employed strategy involves the use of chiral diamines, with (-)-sparteine (B7772259) being a notable example, to control the stereochemical outcome of organolithium reactions. In the context of carbolithiation reactions, where an organolithium reagent adds across a carbon-carbon double bond, (-)-sparteine has been shown to effectively induce enantioselectivity. nih.gov Although specific data for the carbolithiation involving this compound is scarce, the general mechanism involves the formation of a well-defined complex between the organolithium reagent and the chiral diamine, which then directs the approach of the substrate.

The table below summarizes representative data from studies on analogous organolithium systems, illustrating the impact of chiral ligands on enantioselectivity.

| Organolithium Reagent | Chiral Ligand | Substrate | Reaction Type | Enantiomeric Excess (ee) |

| n-Butyllithium | Chiral Lithium Amide (4a) | o-Tolualdehyde | Alkylation | Varies with solvent |

| sec-Butyllithium (B1581126) | (-)-Sparteine | N-Boc-pyrrolidine | Deprotonation-Alkylation | up to 96% |

| n-Butyllithium | Chiral Lithium Amide | 4-tert-Butylcyclohexanone | Deprotonation | up to 88% |

The aggregation state of the organolithium species in solution is a critical factor influencing both reactivity and selectivity. Organolithium compounds are known to exist as aggregates (dimers, tetramers, etc.), and the presence of a chiral ligand can modify this aggregation state. nih.gov The formation of mixed aggregates, incorporating both the organolithium reagent and the chiral lithium salt of the ligand, is often the key to achieving high enantioselectivity. nih.govnih.gov These mixed aggregates create a more rigid and defined chiral environment compared to the individual components. While the specific aggregation behavior of this compound in the presence of various chiral ligands has not been explicitly detailed, it is anticipated to follow similar patterns observed for other organolithium reagents.

Mechanistic Studies and Reactivity Profiles of Lithium;prop 1 En 2 Ylbenzene in Organic Transformations

Nucleophilic Addition Reactions

As with many organolithium compounds, the highly polar carbon-lithium bond in α-methylstyryllithium dictates its reactivity as a strong nucleophile. wikipedia.org The carbanionic center readily attacks electron-deficient species, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.com

Carbolithiation is a powerful C-C bond-forming reaction involving the addition of an organolithium reagent across a carbon-carbon multiple bond. wikipedia.org α-Methylstyryllithium can, in principle, participate in such reactions, adding to unsaturated systems like alkenes and alkynes. These reactions can be either intermolecular or intramolecular. Intramolecular carbolithiation, in particular, is a valuable method for constructing carbocyclic and heterocyclic frameworks, often proceeding with high stereocontrol due to a rigid transition state where the lithium atom coordinates to the internal π-bond. nih.govnih.govrsc.org

In enantioselective carbolithiations, the use of chiral ligands for lithium, such as (-)-sparteine (B7772259), can induce facial selectivity on the C=C bond, enabling the asymmetric synthesis of complex molecules. researchgate.net While direct studies on α-methylstyryllithium are specific, the extensive research on the carbolithiation of other styrene (B11656) derivatives provides a strong model for its expected reactivity. nih.govresearchgate.net The reaction generates a new, more stable organolithium intermediate that can be trapped with various electrophiles, further functionalizing the molecule.

One of the most fundamental reactions of organolithium reagents is their nucleophilic addition to the electrophilic carbon of a carbonyl group. libretexts.orgmasterorganicchemistry.comyoutube.com α-Methylstyryllithium readily adds to aldehydes and ketones in a 1,2-addition fashion, breaking the C=O π-bond and forming a tetrahedral lithium alkoxide intermediate. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. masterorganicchemistry.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The nucleophilic carbon of α-methylstyryllithium attacks the electrophilic carbonyl carbon. The π-electrons of the carbonyl bond move to the oxygen atom. youtube.com

Alkoxide Formation: A new carbon-carbon single bond is formed, resulting in a lithium alkoxide intermediate. libretexts.org

Protonation: Addition of a mild acid (e.g., H₃O⁺, NH₄Cl) protonates the alkoxide, yielding the final alcohol product. masterorganicchemistry.com

This reaction is generally irreversible due to the high basicity of the organolithium reagent. masterorganicchemistry.comlibretexts.org Addition to an aldehyde produces a secondary alcohol, while addition to a ketone yields a tertiary alcohol. masterorganicchemistry.com Beyond carbonyls, α-methylstyryllithium can react with a range of other electrophiles, including esters, epoxides, and nitriles, making it a valuable tool for introducing the α-methylstyryl moiety into diverse molecular structures.

| Electrophile | Initial Product (Intermediate) | Final Product (After Workup) |

| Aldehyde (RCHO) | Lithium alkoxide | Secondary alcohol |

| Ketone (R₂CO) | Lithium alkoxide | Tertiary alcohol |

| Ester (RCOOR') | Ketone (after elimination of LiOR') | Tertiary alcohol (if excess reagent used) |

| Epoxide | Lithium alkoxide | β-Hydroxy compound |

| Nitrile (RCN) | Lithium imine salt | Ketone (after hydrolysis) |

| This table illustrates the expected products from the reaction of α-methylstyryllithium with various common electrophiles. |

Achieving stereochemical and regiochemical control is paramount in modern organic synthesis. In the nucleophilic additions of α-methylstyryllithium, several factors influence the stereochemical outcome. When adding to α-chiral aldehydes or prochiral ketones, the facial selectivity of the attack determines the configuration of the newly formed stereocenter in the alcohol product. The relative stereochemistry can often be predicted using models like Cram's rule or the Felkin-Anh model, which consider steric and electronic interactions in the transition state. mit.edumorressier.com

Regioselectivity becomes crucial when the electrophile possesses multiple reactive sites. researchgate.netscispace.com For instance, in reactions with α,β-unsaturated carbonyl compounds, α-methylstyryllithium can potentially undergo either 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon). Hard nucleophiles, like organolithium reagents, typically favor direct 1,2-addition due to the charge-controlled nature of the reaction.

Furthermore, enantioselective additions can be achieved by employing chiral ligands or auxiliaries. Chiral diamines like (-)-sparteine can complex with the lithium cation, creating a chiral environment that biases the nucleophilic attack on one face of the electrophile, leading to products with high enantiomeric excess. nih.gov

Deprotonation (Metalation) Reactions as a Strong Base

Due to the highly ionic nature of the C-Li bond, α-methylstyryllithium is not only a potent nucleophile but also a very strong base. wikipedia.org It can readily deprotonate a wide variety of compounds with acidic protons, a process known as metalation. masterorganicchemistry.com The basicity of organolithium reagents makes them suitable for generating other reactive intermediates, such as enolates from ketones or carbanions from less acidic C-H bonds. wikipedia.org

For example, α-methylstyryllithium can be used to deprotonate a C-H bond adjacent to a directing metalation group (e.g., amides, carbamates) on an aromatic ring, facilitating regioselective functionalization. wikipedia.org It is also capable of initiating anionic polymerization by deprotonating a monomer or by adding to it, creating a new propagating anionic center. The choice of solvent and the presence of coordinating agents like tetramethylethylenediamine (TMEDA) can significantly influence the aggregation state and, consequently, the basicity and reactivity of the organolithium species. unito.it

Isomerization and Rearrangement Processes Involving Allylic Lithium Species

Organolithium compounds can undergo various isomerization and rearrangement reactions, often driven by the formation of a more stable intermediate. e-bookshelf.de These processes are particularly prevalent in allylic systems, where the negative charge can be delocalized.

A key rearrangement involving organolithium intermediates is the scripps.eduunito.it-sigmatropic rearrangement, most notably the scripps.eduunito.it-Wittig rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the concerted transformation of a lithiated allylic ether into a homoallylic alcohol. wikipedia.org It proceeds through a five-membered, envelope-like transition state and is known for its high degree of stereocontrol. scripps.eduwikipedia.org

The process is initiated by the deprotonation of an allylic ether at the carbon adjacent to the ether oxygen, forming an α-alkoxy carbanion. If the ether contains an α-methylstyryl group as part of its structure, the corresponding organolithium intermediate can undergo this rearrangement.

General Mechanism of the scripps.eduunito.it-Wittig Rearrangement:

Deprotonation: A strong base (e.g., an alkyllithium) removes a proton from the carbon α to the ether oxygen, generating a carbanion.

scripps.eduunito.it-Shift: The carbanion undergoes a concerted pericyclic rearrangement where the C-C bond forms and the C-O bond cleaves simultaneously.

Product Formation: The rearrangement yields a lithium alkoxide, which upon protonation gives the final homoallylic alcohol product.

This rearrangement is highly favorable at low temperatures (typically below -60 °C). At higher temperatures, it often competes with the thermodynamically favored, but mechanistically distinct, nih.govscripps.edu-Wittig rearrangement. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the scripps.eduunito.it-rearrangement is highly predictable, with chirality often being transferred from the starting material to the product with high fidelity. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

| Rearrangement Type | Key Intermediate | Temperature | Product Type | Key Features |

| scripps.eduunito.it-Wittig | α-Lithio allylic ether | Low (< -60 °C) | Homoallylic alcohol | Concerted, pericyclic, high stereocontrol |

| nih.govscripps.edu-Wittig | α-Lithio allylic ether | Higher (> -60 °C) | Isomeric alcohol | Radical dissociation-recombination mechanism |

| This table compares the key features of the competing scripps.eduunito.it- and nih.govscripps.edu-Wittig rearrangements. |

Proton Transfer and Double Bond Transposition Mediated by Lithium Species

Organolithium reagents are renowned for their exceptional basicity, readily abstracting protons from a wide variety of acidic C-H bonds. wikipedia.orgmt.com In the context of lithium;prop-1-en-2-ylbenzene, proton transfer processes are fundamental to its reactivity and can lead to isomerization through double bond transposition.

The mechanism of proton transfer involving organolithium species is generally considered to be a concerted process, although the specific transition state can be influenced by factors such as the solvent, temperature, and the presence of coordinating ligands. In a typical proton transfer event, the highly polarized C-Li bond acts as the source of the carbanionic character, which facilitates the abstraction of a proton from a suitable donor.

Double bond transposition, or isomerization, in the context of alkenyllithium reagents like this compound, can occur through a deprotonation-reprotonation sequence. If a proton is abstracted from a position allylic to the double bond, a resonance-stabilized allylic lithium species can be formed. Subsequent reprotonation at a different carbon of the allylic system can result in the migration of the double bond.

For this compound, which lacks allylic protons on its hydrocarbon framework, such an intramolecular transposition is unlikely. However, in the presence of external proton sources or in reactions where it acts as a base, its high reactivity can facilitate isomerization in other molecules. The kinetic and thermodynamic factors governing these proton transfer events are crucial in determining the product distribution. For instance, kinetically controlled proton abstraction often occurs at the most sterically accessible acidic proton, while thermodynamically controlled processes favor the formation of the most stable conjugate base.

Cross-Coupling Reactions Involving Alkenyllithium Reagents

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.org While organolithium reagents have historically been challenging coupling partners due to their high reactivity leading to side reactions, recent advancements in catalyst design have enabled their successful application. rug.nl Alkenyllithium reagents, such as this compound, are valuable nucleophiles in these transformations, allowing for the synthesis of substituted alkenes. nih.gov

The general mechanism for the palladium-catalyzed cross-coupling of an organolithium reagent (R-Li) with an organic halide (R'-X) involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the oxidative addition of the organic halide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organolithium reagent is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product (R-R') and regenerates the active Pd(0) catalyst.

The success of cross-coupling reactions with highly reactive alkenyllithium reagents hinges on the careful selection of the palladium catalyst and reaction conditions to favor the desired catalytic pathway over undesired side reactions like homo-coupling and decomposition of the organolithium reagent. The use of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, has been shown to be effective in promoting the cross-coupling of alkenyllithium reagents with aryl and alkenyl halides in high yields under mild conditions. nih.gov

While specific data for the cross-coupling of this compound is not extensively documented, the reactivity of similar gem-disubstituted alkenyllithium reagents provides insight into its potential applications. The following table illustrates representative examples of palladium-catalyzed cross-coupling reactions of analogous alkenyllithium compounds with various electrophiles.

| Alkenyllithium Reagent | Electrophile | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| (3-Methylbut-2-en-2-yl)lithium | 1-Chloronaphthalene | Pd2(dba)3/XPhos | Toluene | Room Temp | >99 |

| (Cyclohex-1-en-1-yl)lithium | 4-Bromoanisole | Pd2(dba)3/XPhos | Toluene | Room Temp | 95 |

| (1-Phenylvinyl)lithium | 1-Bromo-4-tert-butylbenzene | Pd2(dba)3/XPhos | Toluene | Room Temp | 92 |

| (1-Ethoxyvinyl)lithium | 2-Bromonaphthalene | Pd2(dba)3/XPhos | Toluene | Room Temp | 98 |

Data in this table is representative of cross-coupling reactions with similar alkenyllithium reagents and is intended to be illustrative of the potential reactivity of this compound. nih.gov

Advanced Applications of Lithium;prop 1 En 2 Ylbenzene in Polymer Science

Initiation of Anionic Polymerization

The efficacy of lithium;prop-1-en-2-ylbenzene as an initiator stems from its ability to generate a carbanion that readily adds to vinyl monomers, initiating a chain-growth polymerization. This process is characterized by the absence of a spontaneous termination step, leading to the formation of "living" polymers.

Mechanisms of Anionic Initiation with Organolithium Compounds

The initiation of anionic polymerization by organolithium compounds like this compound involves the nucleophilic attack of the carbanion on a monomer molecule. uni-bayreuth.de This process is highly efficient, with each initiator molecule generating a single growing polymer chain. In non-polar solvents, organolithium initiators tend to exist as aggregates, which can influence the initiation kinetics. uni-bayreuth.de The initiation step is typically much faster than the propagation step, ensuring that all polymer chains begin to grow at approximately the same time. This rapid initiation is crucial for achieving a narrow molecular weight distribution in the final polymer.

The general mechanism can be depicted as follows:

Initiation: The this compound (represented as R-Li) adds to the first monomer unit (M), forming a new organolithium species. R-Li + M → R-M-Li

Propagation: Subsequent monomer units are inserted into the carbon-lithium bond of the growing chain. R-Mn-Li + M → R-Mn+1-Li

This process continues until all the monomer is consumed. The resulting polymer chains remain active, with a carbanionic end-group and a lithium counter-ion.

Control over Polymerization Kinetics and Thermodynamics

The kinetics of anionic polymerization initiated by compounds such as this compound are significantly influenced by the nature of the propagating species, which can exist as free ions or ion pairs. In a kinetic study of the polymerization of butadiene in tetrahydrofuran (B95107) (THF) initiated by the related cumyl potassium, it was found that the propagation reaction is predominantly carried out by the free polybutadienyl ions. epa.gov

The rate constants for propagation of the ion pairs (kp(ip)) and the free ions (kp(fi)) differ significantly. At 0°C, the respective rate constants were determined to be approximately 1 L mol-1 s-1 for ion-pairs and 4.8 x 104 L mol-1 s-1 for free ions. epa.gov The ionic dissociation constant (KD) for the active centers was found to be 7.8 x 10-9 mol/L at 0°C. epa.gov

| Kinetic Parameter | Value at 0°C |

| Rate Constant of Ion-Pairs (kp(ip)) | ~1 L mol-1 s-1 |

| Rate Constant of Free Ions (kp(fi)) | 4.8 x 104 L mol-1 s-1 |

| Ionic Dissociation Constant (KD) | 7.8 x 10-9 mol/L |

Thermodynamically, the polymerization is governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). The propagation of many vinyl monomers is an exothermic process (negative ΔH). The activation energy for the propagation reaction of free ions in the polymerization of butadiene initiated by cumyl potassium has been determined to be 6.5 kcal/mol. epa.gov

Influence of Solvent and Temperature on Polymerization Characteristics

Solvent polarity and temperature play a critical role in controlling the characteristics of anionic polymerization. uni-bayreuth.de Polar solvents, such as tetrahydrofuran (THF), solvate the lithium counter-ion, leading to a higher concentration of more reactive free ions and solvent-separated ion pairs. youtube.com This results in a significant increase in the rate of polymerization compared to non-polar solvents like benzene (B151609) or cyclohexane (B81311), where the active species exist primarily as less reactive, aggregated ion pairs. uni-bayreuth.deyoutube.com

Temperature also has a profound effect on the polymerization. Lower temperatures are often employed in anionic polymerization to suppress side reactions and to control the polymerization of monomers with low ceiling temperatures, such as α-methylstyrene. stanford.edu The polymerization is generally conducted within a temperature range of -100 to +100 °C, with the optimal temperature being dependent on the specific monomer and solvent system.

Synthesis of Tailored Polymeric Architectures

The "living" nature of anionic polymerization initiated by this compound provides a powerful tool for the synthesis of polymers with precisely controlled architectures, including narrow molecular weight distributions, specific end-group functionalities, and complex block copolymer structures.

"Living" Polymerization and Chain-End Functionalization

A key feature of anionic polymerization initiated by this compound is the absence of a formal termination step in a pure system. wikipedia.org This "living" characteristic means that the polymer chains remain active even after all the monomer has been consumed. wikipedia.org This allows for the production of polymers with predictable molecular weights and very narrow molecular weight distributions (polydispersity index, PDI, often close to 1.0). For instance, the anionic polymerization of certain 2-vinylthiophenes using cumyl potassium as an initiator yielded polymers with narrow molecular weight distributions, with PDI values less than 1.08. acs.org

The living carbanionic chain ends can be intentionally terminated by reacting them with various electrophilic reagents to introduce specific functional groups at the chain end. wikipedia.org This process, known as chain-end functionalization, is a versatile method for producing telechelic polymers and macromonomers. Examples of functionalizing agents include carbon dioxide (for carboxylic acid end-groups), ethylene (B1197577) oxide (for hydroxyl end-groups), and various other electrophiles to introduce a wide range of functionalities.

Block Copolymer Synthesis Using this compound

The living nature of the polymerization is particularly advantageous for the synthesis of block copolymers. frontiersin.org By sequentially adding different monomers to the reaction mixture, well-defined block copolymers can be prepared. After the first monomer is completely polymerized, the living polymer chains initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer. This process can be extended to create triblock or multiblock copolymers.

Precision Polymerization of Monovinyl Aromatic Monomers (e.g., Styrene (B11656), alpha-Methylstyrene)

The anionic polymerization of monovinyl aromatic monomers, such as styrene and alpha-methylstyrene, initiated by lithium reagents represents a cornerstone of controlled polymer synthesis. The use of this compound, often prepared in situ as an adduct of a primary initiator like n-butyllithium and alpha-methylstyrene, offers distinct advantages in achieving precision polymerization. This approach is particularly valuable for monomers that are sensitive to the high reactivity of simpler alkyllithium initiators.

The adduct, oligo(α-methylstyryl)lithium, possesses reduced basicity and nucleophilicity compared to sec-butyllithium (B1581126), for instance. This moderation of reactivity is crucial for minimizing side reactions and ensuring a well-controlled polymerization process, especially with functionalized monomers. Research has demonstrated that initiators like oligo(α-methylstyryl)lithium are effective in the controlled polymerization of sensitive monomers like 4-halostyrenes, leading to polymers with predictable molecular weights and narrow molecular weight distributions.

In the case of alpha-methylstyrene, its polymerization is characterized by a low ceiling temperature, making the choice of initiator and reaction conditions critical. The use of a this compound type initiator allows for a more controlled initiation and propagation, enabling the synthesis of well-defined poly(alpha-methylstyrene). Kinetic studies of such polymerizations are essential for understanding the reaction mechanism and optimizing conditions to achieve the desired polymer characteristics.

The living nature of anionic polymerization initiated by lithium reagents allows for the synthesis of polymers with precisely controlled molecular weights and low polydispersity indices (PDI). This is because the initiation is typically fast compared to propagation, and in the absence of termination or chain transfer reactions, all polymer chains grow simultaneously.

Table 1: Anionic Polymerization of Styrene with Different Initiating Systems

| Initiator System | Monomer | Solvent | Temperature (°C) | Resulting Polymer | PDI (Mw/Mn) |

|---|---|---|---|---|---|

| n-Butyllithium | Styrene | Benzene | 30 | Atactic Polystyrene | < 1.1 |

| sec-Butyllithium/t-BuP1 | Styrene | Benzene | Room Temp. | Atactic Polystyrene | < 1.05 |

| Oligo(α-methylstyryl)lithium | 4-chlorostyrene | THF | -78 | Poly(4-chlorostyrene) | ~2 |

| Oligo(α-methylstyryl)lithium/PhOCs | 4-chlorostyrene | THF | -78 | Poly(4-chlorostyrene) | < 1.1 |

Microstructure Control in Anionic Polymerization Initiated by Lithium Reagents

The microstructure of polymers, particularly the stereochemistry along the polymer backbone, profoundly influences their physical and mechanical properties. Anionic polymerization with lithium-based initiators offers a pathway to control this microstructure, leading to polymers with specific tacticities.

Stereoregularity (e.g., Syndiotactic, Isotactic Polymerization)

The synthesis of stereoregular polystyrene, such as isotactic or syndiotactic polystyrene, via anionic polymerization is a subject of intensive research. While conventional anionic polymerization of styrene with alkyllithium initiators in hydrocarbon solvents typically yields atactic polystyrene, the introduction of specific additives or the use of carefully designed initiator systems can induce stereocontrol.

For instance, highly isotactic polystyrene has been synthesized using alkyllithium initiators in the presence of lithium alkoxides or hydroxides in nonpolar solvents at low temperatures. buct.edu.cn The formation of complexes between the growing chain end and the lithium salt is believed to play a crucial role in directing the stereochemistry of the monomer insertion. Similarly, the use of sodium dodecylbenzenesulfonate (SDBS) in conjunction with n-butyllithium in cyclohexane has been shown to produce isotactic-rich polystyrene at ambient temperatures. nih.gov

The synthesis of syndiotactic polystyrene is more commonly achieved through coordination polymerization with metallocene catalysts. acs.orgwiley.com However, there are reports of achieving syndiotactic-rich polystyrene using anionic methods, for example, with butyllithium (B86547) in toluene, where the syndiotacticity increases for substituted styrenes in the order of para-, meta-, and ortho-derivatives.

Table 2: Synthesis of Stereoregular Polystyrene via Anionic Polymerization

| Initiator System | Additive | Solvent | Temperature (°C) | Predominant Tacticity | Triad Content (mm/rr) |

|---|---|---|---|---|---|

| n-BuLi | Lithium tert-butoxide | Hexane | -30 | Isotactic | - |

| 3,3-dimethyl-1,1-diphenyl-1-lithiobutane | LiOH (in situ) | Hexane | -60 | Isotactic | 95% (mm) |

| t-BuLi | Sodium dodecylbenzenesulfonate | Hexane/Cyclohexane | Ambient | Isotactic | 77% (mm) |

| n-BuLi/LDBS | - | Cyclohexane | - | Isotactic-rich | 41% (mm) |

Impact of Initiator Structure on Resultant Polymer Properties

The structure of the lithium initiator has a significant impact on the kinetics of the polymerization and the properties of the final polymer. The use of a bulky initiator, such as the adduct of lithium with alpha-methylstyrene, can influence both the initiation rate and the stereochemistry of the polymerization.

A bulkier initiator can lead to a more controlled initiation process, which is beneficial for achieving a narrow molecular weight distribution. The steric hindrance around the initiating carbanion can also play a role in the stereoselection during monomer addition, potentially favoring one type of stereochemical placement over another.

The properties of the final polymer, such as its glass transition temperature, melting point (for crystalline polymers), and mechanical strength, are directly linked to its microstructure. For example, isotactic and syndiotactic polystyrene are crystalline materials with higher melting points and different mechanical properties compared to the amorphous atactic polystyrene. Therefore, controlling the stereoregularity through the careful design of the initiator and polymerization conditions is a powerful tool for tailoring the properties of the final polymeric material.

Computational Chemistry and Theoretical Investigations of Lithium;prop 1 En 2 Ylbenzene

Quantum Chemical Calculations for Understanding Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and the nature of the carbon-lithium (C-Li) bond in α-methylstyryllithium. These calculations can provide detailed information about electron distribution, molecular orbitals, and the degree of ionic character in the C-Li bond.

The bonding in organolithium compounds is not purely ionic or covalent but possesses a significant degree of both characters. The large difference in electronegativity between carbon and lithium leads to a highly polarized bond, with a substantial negative charge localized on the carbon atom. Ab initio studies on related systems, such as complexes of lithium with aromatic hydrocarbons, have shown that the extent of charge transfer from lithium to the organic moiety can be quantified. For instance, calculations on lithium complexes with benzene (B151609) and other polycyclic aromatic hydrocarbons indicate a fractional electron transfer, resulting in a polar C-Li bond.

DFT calculations can be used to map the electron density and electrostatic potential of α-methylstyryllithium. The results would likely show a high concentration of electron density on the α-carbon of the propenyl chain, consistent with its carbanionic character. The Highest Occupied Molecular Orbital (HOMO) would be predominantly localized on this carbon atom, signifying its role as the primary site for nucleophilic attack.

Table 1: Representative Calculated Electronic Properties for a Model Organolithium Compound

| Property | Computational Method | Basis Set | Calculated Value |

| C-Li Bond Length | DFT (B3LYP) | 6-31G | ~2.1 Å |

| Mulliken Charge on Carbon | DFT (B3LYP) | 6-31G | -0.6 to -0.8 e |

| Mulliken Charge on Lithium | DFT (B3LYP) | 6-31G | +0.5 to +0.7 e |

| HOMO Energy | DFT (B3LYP) | 6-31G | -1.5 to -2.5 eV |

Note: The values presented are typical for related organolithium compounds and serve as an illustrative example for α-methylstyryllithium.

Modeling of Aggregation Phenomena and Solvation States

Organolithium compounds are well-known to exist as aggregates in both the solid state and in solution, and α-methylstyryllithium is no exception. The degree of aggregation is influenced by the solvent, temperature, and the steric and electronic properties of the organic group. Computational modeling is a key tool for investigating the structures and relative stabilities of these aggregates.

Theoretical studies on compounds like n-butyllithium and phenyllithium (B1222949) have revealed the energetic favorability of various aggregate forms, such as dimers, tetramers, and hexamers. nih.govacs.org For α-methylstyryllithium, computational models would likely explore the relative energies of different oligomers (dimers, trimers, etc.). These calculations often include explicit solvent molecules (e.g., tetrahydrofuran (B95107), diethyl ether) to accurately model the solvation states. acs.orglongdom.org The inclusion of solvent molecules is critical, as coordination to the lithium centers significantly impacts the stability and reactivity of the aggregates.

For example, DFT calculations could be used to compare the stability of a solvated monomer of α-methylstyryllithium versus a solvated dimer. The results would likely show that the formation of aggregates is energetically favorable, with the specific preferred aggregation state depending on the solvent environment. researchgate.net

Table 2: Illustrative Calculated Relative Energies of Aggregation for a Model Organolithium Compound in a Non-polar Solvent

| Aggregate | Solvation State | Computational Method | Relative Energy (kcal/mol) |

| Monomer | Unsolvated | DFT (B3LYP) | 0.0 (Reference) |

| Dimer | Unsolvated | DFT (B3LYP) | -15 to -25 |

| Tetramer | Unsolvated | DFT (B3LYP) | -40 to -60 |

Note: These are representative values for organolithium compounds, illustrating the energetic preference for aggregation.

Elucidation of Reaction Pathways and Transition States

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of transition state structures and energies. For reactions involving α-methylstyryllithium, such as the initiation step in anionic polymerization, theoretical calculations can provide a detailed mechanistic understanding.

DFT methods are commonly used to locate the transition states for the addition of organolithium reagents to unsaturated compounds. mdpi.com In the case of the reaction of α-methylstyryllithium with a monomer like styrene (B11656), computational studies can elucidate the structure of the transition state, including the key bond-forming and bond-breaking distances. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state.

These calculations can also shed light on the role of aggregates in the reaction mechanism. It is often found that lower aggregates (e.g., monomers or dimers) are more reactive than higher aggregates. researchgate.net Computational studies can quantify this difference in reactivity by comparing the activation barriers for reactions involving different aggregate states.

Table 3: Example of Calculated Activation Energies for the Addition of a Model Organolithium Reagent to an Alkene

| Reactant Aggregate | Computational Method | Activation Energy (kcal/mol) |

| Monomer | DFT (M06-2X) | 10-15 |

| Dimer | DFT (M06-2X) | 18-25 |

Note: These values are illustrative and highlight the generally higher reactivity of monomeric species.

Prediction of Reactivity and Selectivity in Organolithium-Mediated Reactions

Beyond understanding reaction mechanisms, computational chemistry can be used to predict the reactivity and selectivity of organolithium reagents. For α-methylstyryllithium, this could involve predicting its regioselectivity in additions to unsymmetrical substrates or its stereoselectivity in reactions involving chiral centers.

The prediction of regioselectivity often involves comparing the activation energies for the formation of different possible products. For instance, in the addition of α-methylstyryllithium to a substituted diene, DFT calculations could be used to determine the transition state energies for 1,2- versus 1,4-addition, thereby predicting the major product. The calculated charge distribution and orbital coefficients of the reactants can also provide qualitative insights into the expected selectivity.

In the context of anionic polymerization, computational models can help predict the rate of propagation and the likelihood of side reactions. By understanding the factors that influence the stability of the propagating chain end and the transition state for monomer addition, more controlled polymerization processes can be designed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.